RNA Polymerase III Inhibitor

Catalog No.
S535801
CAS No.
577784-91-9
M.F
C19H15Cl2N3O2S2
M. Wt
452.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RNA Polymerase III Inhibitor

CAS Number

577784-91-9

Product Name

RNA Polymerase III Inhibitor

IUPAC Name

2-chloro-N-[5-(5-chloro-3-methyl-1-benzothiophen-2-yl)-2-methylpyrazol-3-yl]benzenesulfonamide

Molecular Formula

C19H15Cl2N3O2S2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C19H15Cl2N3O2S2/c1-11-13-9-12(20)7-8-16(13)27-19(11)15-10-18(24(2)22-15)23-28(25,26)17-6-4-3-5-14(17)21/h3-10,23H,1-2H3

InChI Key

BVBDTTLISMIOJY-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C

Solubility

Soluble in DMSO

Synonyms

ML-60218; ML60218; ML 60218; RNA polymerase III inhibitor; N-[1-(3-(5-Chloro-3-methylbenzo[b]thiophen-2-yl-1-methyl-1H-pyrazol-5-yl)]-2-chlorobenzenesulfonamide

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Cl)C3=NN(C(=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C

Description

The exact mass of the compound RNA Polymerase III Inhibitor is 450.9983 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RNA Polymerase III Inhibitor is a cell-permeable molecule that disrupts the function of RNA Polymerase III (RNA Pol III) []. RNA Pol III is an enzyme essential for synthesizing various types of RNA molecules within a cell, including transfer RNA (tRNA) and ribosomal RNA (rRNA) []. These RNA molecules play critical roles in protein translation and ribosome structure, respectively []. By inhibiting RNA Pol III, this compound can effectively halt the production of these vital cellular components [].

  • Studying tRNA Transcription

    tRNA molecules are crucial for translating the genetic code from RNA to proteins. Researchers can utilize RNA Polymerase III Inhibitor to investigate the mechanisms regulating tRNA transcription by RNA Pol III. By observing the effects of inhibition on tRNA levels and cellular processes, scientists can gain insights into the intricate steps involved in tRNA production [].

  • Investigating Cancer Cell Growth

    Cancerous cells often exhibit increased RNA Pol III activity, leading to higher tRNA and rRNA production to support their rapid growth []. RNA Polymerase III Inhibitor serves as a research tool to explore this phenomenon. By studying how cancer cells respond to inhibition of RNA Pol III, researchers can identify potential targets for novel cancer therapies [].

RNA Polymerase III Inhibitor, with the chemical identification number 577784-91-9, is a small molecule that selectively inhibits RNA Polymerase III activity. This enzyme is crucial for synthesizing various small RNAs, including transfer RNA and 5S ribosomal RNA in eukaryotic cells. The inhibitor is characterized by its ability to penetrate cells, making it effective in disrupting RNA Polymerase III-mediated transcription processes, particularly in yeast models. Its inhibitory concentration (IC₅₀) is reported to be approximately 27 µM for human RNA Polymerase III and 32 µM for Saccharomyces cerevisiae RNA Polymerase III .

The primary action of RNA Polymerase III Inhibitor involves binding to the RNA Polymerase III enzyme, thereby preventing it from transcribing DNA into RNA. This inhibition has downstream effects on cellular processes, particularly in the synthesis of tRNA and other small RNAs essential for protein synthesis and cellular function. The compound does not act as an ATP competitive inhibitor, which means it does not directly compete with ATP for binding .

Biologically, the RNA Polymerase III Inhibitor has demonstrated significant effects on cell growth and viability. In yeast, the inhibitor effectively halts cell growth by blocking tRNA transcription, which is vital for protein synthesis. Additionally, studies have shown that inhibition of RNA Polymerase III can lead to increased longevity in model organisms by modulating metabolic pathways linked to nutrient sensing and stress responses . The compound's ability to interfere with essential transcription processes makes it a valuable tool in biological research.

The synthesis of RNA Polymerase III Inhibitor typically involves multi-step organic synthesis techniques. The compound is categorized as an indazolo-sulfonamide derivative, synthesized through reactions that incorporate various functional groups including chloro and methyl substituents on a benzo[b]thiophene scaffold. Specific synthetic pathways have been documented but are proprietary to manufacturers like Calbiochem .

RNA Polymerase III Inhibitor is utilized primarily in research settings to study the role of RNA Polymerase III in cellular processes. Its applications include:

  • Cell Growth Studies: Investigating the effects of RNA Polymerase III inhibition on cell proliferation.
  • Gene Expression Analysis: Understanding how inhibiting this polymerase affects the expression of genes transcribed by it.
  • Longevity Research: Exploring mechanisms through which inhibition may extend lifespan in model organisms .
  • Antifungal Research: Evaluating its potential as an antifungal agent by targeting fungal RNA Polymerase III .

Interaction studies have revealed that RNA Polymerase III Inhibitor can significantly reduce tRNA synthesis in Saccharomyces cerevisiae, correlating with growth inhibition. Further studies indicate that mutations in the largest subunit of RNA Polymerase III can confer resistance to this inhibitor, suggesting a direct interaction between the compound and the enzyme . This specificity highlights its potential as a targeted therapeutic agent.

Several compounds exhibit similar inhibitory effects on RNA Polymerase activity but differ in their chemical structures and mechanisms of action:

Compound NameChemical StructureIC₅₀ (µM)Unique Features
UK-118005Not specified~40Broad-spectrum antifungal activity; targets multiple fungi
α-AmanitinC₁₄H₁₃N₃O₁₈P0.1A natural product; highly potent against eukaryotic RNA Polymerases
TagetitoxinC₂₇H₃₈N₂O₆S0.5Specifically inhibits bacterial RNA Polymerases; not effective against eukaryotic enzymes

The uniqueness of RNA Polymerase III Inhibitor lies in its selective action against eukaryotic RNA Polymerase III without affecting other polymerases significantly, making it a specialized tool for studying specific transcriptional pathways.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

450.9982745 g/mol

Monoisotopic Mass

450.9982745 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

RNA Polymerase III Inhibitor

Dates

Modify: 2023-07-15
1: Eichwald C, De Lorenzo G, Schraner EM, Papa G, Bollati M, Swuec P, de Rosa M, Milani M, Mastrangelo E, Ackermann M, Burrone OR, Arnoldi F. Identification of a small molecule that compromises the structural integrity of viroplasms and rotavirus double-layered particles. J Virol. 2017 Nov 15. pii: JVI.01943-17. doi: 10.1128/JVI.01943-17. [Epub ahead of print] PubMed PMID: 29142132; PubMed Central PMCID: PMC5774888.
2: Yee NS, Zhou W, Chun SG, Liang IC, Yee RK. Targeting developmental regulators of zebrafish exocrine pancreas as a therapeutic approach in human pancreatic cancer. Biol Open. 2012 Apr 15;1(4):295-307. doi: 10.1242/bio.2012539. Epub 2012 Feb 10. PubMed PMID: 23213420; PubMed Central PMCID: PMC3509454.
3: Wu L, Pan J, Thoroddsen V, Wysong DR, Blackman RK, Bulawa CE, Gould AE, Ocain TD, Dick LR, Errada P, Dorr PK, Parkinson T, Wood T, Kornitzer D, Weissman Z, Willis IM, McGovern K. Novel small-molecule inhibitors of RNA polymerase III. Eukaryot Cell. 2003 Apr;2(2):256-64. PubMed PMID: 12684375; PubMed Central PMCID: PMC154847.

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